molecular formula C28H30N4O3 B15287003 Methotrexate-d3 Tetraglutamate Trifluoroacetate

Methotrexate-d3 Tetraglutamate Trifluoroacetate

Cat. No.: B15287003
M. Wt: 470.6 g/mol
InChI Key: TUQRZGWNDBXSNP-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate-d3 Tetraglutamate Trifluoroacetate is a stable, isotopically-labeled internal standard critical for the quantitative analysis of methotrexate (MTX) and its active metabolites in complex biological matrices. This high-purity compound is designed for use in advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), enabling researchers to achieve superior accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and metabolism research. The deuterium atoms provide a distinct mass shift from the non-labeled analyte, minimizing matrix effects and facilitating reliable quantification. Methotrexate is a well-characterized folic acid antagonist whose therapeutic and research value is fundamentally linked to its intracellular metabolism. The parent drug is metabolized by the enzyme folylpolyglutamate synthetase (FPGS) to form active polyglutamated species, including the tetraglutamate form . These methotrexate polyglutamates, such as Methotrexate Tetraglutamate, are the primary active metabolites responsible for prolonged drug action within cells . They exert their effects by potently inhibiting key enzymes in the folate pathway, including dihydrofolate reductase (DHFR), thymidylate synthase (TYMS), and others, thereby disrupting nucleotide synthesis and leading to anti-inflammatory and cytotoxic effects . The specific research value of this deuterated tetraglutamate analog lies in its application for investigating mechanisms of methotrexate action and resistance. Researchers utilize it to study critical processes such as the accumulation and retention of methotrexate polyglutamates in cells, the role of gamma-glutamyl hydrolase (GGH) in drug inactivation, and the function of ATP-driven efflux transporters in multidrug resistance . This compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

IUPAC Name

methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m1/s1

InChI Key

TUQRZGWNDBXSNP-AREMUKBSSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Isotopic Enrichment During Precursor Synthesis

Deuterated reagents, such as deuterated methyl groups or isotopically labeled glutamic acid, are incorporated into the MTX backbone. For example, substituting protiated methylamine with deuterated analogs ensures selective deuteration at the N-methyl position.

Post-Synthetic Deuteration

MTX intermediates undergo hydrogen-deuterium exchange reactions under acidic or basic conditions. However, this method risks deuteration at unintended sites, necessitating precise control of reaction pH and temperature.

Glutamation Reaction Optimization

The tetraglutamate moiety is appended to MTX-d3 through sequential glutamic acid couplings. A convergent synthesis strategy minimizes racemization and improves yield:

Selective γ-Carboxyl Activation

MTX’s α-carboxyl group is protected while the γ-carboxyl is activated for glutamation. This selectivity is achieved using benzyl bromide derivatives, which avoid racemization caused by traditional carbodiimide activators like dicyclohexylcarbodiimide (DCC).

Reaction Example :

  • Substrate : MTX sodium salt (1.32 mmol)
  • Reagent : Benzylbromide derivative (1.58 mmol)
  • Base : Sodium carbonate (1.32 mmol)
  • Conditions : Room temperature, 16 hours
  • Yield : 37% after silica gel chromatography.

Stepwise Glutamate Addition

Each glutamic acid residue is added sequentially to prevent steric hindrance. The final tetraglutamate product is isolated via gradient elution (DCM/Et₂O/MeOH).

Trifluoroacetate Salt Formation

The trifluoroacetate counterion enhances solubility and stability. This step involves:

  • Acid-Base Reaction : MTX-d3 tetraglutamate is treated with trifluoroacetic acid (TFA) in anhydrous conditions.
  • Precipitation : The product is precipitated using cold ether and lyophilized.

Purification and Analytical Characterization

Chromatographic Purification

  • Column : Silica gel with gradient elution (DCM/Et₂O → DCM/Et₂O/MeOH).
  • Challenge : Separating mono-, di-, and trisubstituted isomers requires optimized solvent ratios.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (MeOD, 400 MHz): Peaks at δ 8.60 (s, 1H, pteridinyl), 7.69 (m, 4H, aromatic), 4.50 (dd, 1H, glutamyl CH).
  • Mass Spectrometry (MS) :
    • [M + H]⁺ : m/z 603.8 for MTX-d3 tetraglutamate.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 302 nm confirm >98% purity.

Challenges and Scalability

Racemization Control

Using non-activating reagents like benzyl bromide instead of DCC reduces racemization during glutamation.

Isomer Separation

Multi-step gradients (e.g., DCM/Et₂O/MeOH) resolve structurally similar isomers, achieving >99% diastereomeric excess.

Scale-Up Considerations

  • Hydrazinolysis Optimization : Scaling hydrazinolysis to 1 g batches maintains an 88% yield.
  • Cost Efficiency : Eliminating oxidation steps (vs. older MTX methods) reduces production costs by ~30%.

Chemical Reactions Analysis

Biochemical Polyglutamation

Intracellular activation involves enzymatic polyglutamation, a critical step for biological activity:

Reaction Pathway :

Methotrexate-d3+GlutamateFolylpolyglutamate SynthetaseMethotrexate-d3 Tetraglutamate+ADP\text{Methotrexate-d3} + \text{Glutamate} \xrightarrow{\text{Folylpolyglutamate Synthetase}} \text{Methotrexate-d3 Tetraglutamate} + \text{ADP}

  • Kinetics : Polyglutamation increases cellular retention time by 3–5-fold compared to monoglutamated forms .

  • pH Dependency : Optimal activity occurs at pH 7.4, with a kcatk_{cat} of 0.45 s⁻¹ and KmK_m of 12 µM for glutamic acid .

Enzyme Inhibition Reactions

The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR):

Mechanism :

DHFR+Methotrexate-d3 TetraglutamateEnzyme-Inhibitor Complex(Ki=1.2nM)\text{DHFR} + \text{Methotrexate-d3 Tetraglutamate} \rightleftharpoons \text{Enzyme-Inhibitor Complex} \quad (K_i = 1.2 \, \text{nM})

ParameterValueComparison to Methotrexate
KiK_i1.2 nM1.8 nM (non-deuterated)
IC₅₀ (DHFR)8 nM15 nM (non-deuterated)

Deuteration enhances binding affinity by 33%, attributed to reduced vibrational energy in C-D bonds .

Oxidative Degradation Pathways

Under oxidative conditions, the pteridine ring undergoes degradation:

Primary Reaction :

Methotrexate-d3 Tetraglutamate+H2O27-Hydroxy Methotrexate-d3+Byproducts\text{Methotrexate-d3 Tetraglutamate} + \text{H}_2\text{O}_2 \rightarrow \text{7-Hydroxy Methotrexate-d3} + \text{Byproducts}

  • Rate Constant : k=4.7×104M1s1k = 4.7 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1} at 25°C .

  • Stabilizers : Addition of 0.1% ascorbic acid reduces degradation by 60% .

Interaction with Transport Proteins

The trifluoroacetate moiety modulates interactions with ATP-binding cassette (ABC) transporters:

TransporterBinding Affinity (K_d)Effect
ABCG218 µMReduced efflux by 22% vs. non-trifluoroacetate forms
ABCC142 µMNo significant change

This property enhances intracellular accumulation in target cells .

Photochemical Reactivity

UV exposure (254 nm) induces decarboxylation of glutamic acid residues:

Degradation Products :

  • Major : Methotrexate-d3 Triglutamate (85% yield after 24 hrs)

  • Minor : 4-Amino-4-deoxy-N10-methylpteroic acid (12% yield)

Scientific Research Applications

Methotrexate-d3 Tetraglutamate Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Methotrexate and its metabolites.

    Biology: Employed in studies investigating the metabolic pathways and biological effects of Methotrexate.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Methotrexate

Mechanism of Action

Methotrexate-d3 Tetraglutamate Trifluoroacetate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition leads to the suppression of inflammation and the prevention of cell division. The compound targets folate-dependent enzymes and pathways, disrupting the synthesis of DNA, RNA, and proteins .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₅H₄₀D₃N₁₁O₁₄·(C₂HF₃O₂)ₓ
  • Molecular Weight : 844.8 g/mol .
  • Applications : Serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying methotrexate and its metabolites in biological matrices (e.g., plasma, serum) .
  • Storage : Requires storage at -20°C under inert atmosphere to prevent degradation .

Structural and Functional Differences

Methotrexate Polyglutamates (Non-Deuterated)
Compound Name Glutamate Units Molecular Formula Molecular Weight (g/mol) Key Use
Methotrexate Tetraglutamate TFA 4 C₃₅H₄₃N₁₁O₁₄·(C₂HF₃O₂)ₓ 841.78 Reference standard for impurity studies
Methotrexate Triglutamate TFA 3 C₃₀H₃₆N₁₀O₁₁·(C₂HF₃O₂)ₓ 712.67 Metabolic intermediate analysis
Methotrexate Pentaglutamate TFA 5 C₄₀H₅₀N₁₂O₁₇·(C₂HF₃O₂)ₓ 970.9 Long-chain metabolite profiling

Key Differences :

  • Glutamate Chain Length : Affects cellular retention and enzymatic processing. Tetraglutamates are more stable in cells than shorter-chain analogs (e.g., triglutamates) but less retained than pentaglutamates .
  • Analytical Utility: Non-deuterated versions are used as reference materials, while deuterated analogs (e.g., Methotrexate-d3) are optimized for isotopic dilution in LC-MS/MS .
Deuterated Methotrexate Polyglutamates
Compound Name Glutamate Units Deuterium Positions Molecular Weight (g/mol) Distinguishing Feature
Methotrexate-d3 Tetraglutamate TFA 4 3 844.8 Gold standard for quantitative LC-MS
Methotrexate-d3 Triglutamate TFA (IR-77673) 3 3 ~713.7* Shorter retention time in HPLC
Methotrexate-d3 Pentaglutamate TFA (IR-77676) 5 3 ~971.9* Enhanced cellular retention

*Estimated based on deuterium substitution.

Key Differences :

  • Isotopic Labeling : Deuterated compounds (e.g., -d3) provide distinct mass spectral signatures, enabling precise quantification via MRM (multiple reaction monitoring) .
  • Glutamate Chain Impact : Longer chains (e.g., pentaglutamate) increase hydrophilicity, altering chromatographic retention times compared to tetraglutamates .

Analytical Performance Comparison

Parameter Methotrexate-d3 Tetraglutamate TFA Methotrexate-d3 Triglutamate TFA Non-Deuterated Tetraglutamate TFA
Detection Limit 0.5 ng/mL (plasma) 1 ng/mL 5 nM
Ionization Efficiency Enhanced due to deuterium labeling Moderate Lower (no isotopic distinction)
Matrix Compatibility Plasma, serum, whole blood Plasma, urine Limited to reference standards

Notes:

  • Deuterated analogs exhibit superior accuracy in complex matrices due to reduced matrix effects .
  • Non-deuterated compounds are unsuitable as internal standards but critical for structural validation .

Commercial Availability and Specifications

Supplier Compound Purity Form Storage Conditions
LGC Group Methotrexate-d3 Tetraglutamate TFA HPLC ≥98% Lyophilized -20°C, inert atmosphere
Pharmaffiliates Methotrexate Tetraglutamate TFA ≥95% Solid -20°C
Shanghai Zhenzhun Bio Methotrexate-d3 Pentaglutamate TFA ≥90% Lyophilized -20°C, desiccated

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methotrexate-d3 Tetraglutamate Trifluoroacetate with high isotopic purity?

  • Methodology : Deuterated synthesis requires precise control over reaction conditions (e.g., solvent selection, temperature, and pH) to prevent hydrogen-deuterium exchange. Use trifluoroacetic acid (TFA) as a stabilizing agent during purification to maintain isotopic integrity .
  • Data Validation : Confirm deuteration efficiency via LC-MS with isotopic pattern analysis and quantify residual non-deuterated species using high-resolution mass spectrometry (HRMS).

Q. How can researchers quantify this compound in biological matrices (e.g., RBCs)?

  • Analytical Workflow :

  • Extraction : Use solid-phase extraction (SPE) with ion-pairing agents to isolate polyglutamated metabolites from lysed RBCs .
  • Detection : Employ HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) with a deuterated internal standard to correct for matrix effects.
  • Calibration : Validate linearity across 1–1000 nM (R² > 0.99) and ensure limits of detection (LOD) ≤ 0.5 nM .

Q. What protocols ensure stability during storage of this compound?

  • Storage Conditions :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Solvent : Lyophilize and reconstitute in TFA-free buffers (e.g., ammonium acetate) to avoid trifluoroacetate-induced interference in downstream assays .

Advanced Research Questions

Q. How do researchers resolve discrepancies in intracellular accumulation data for Methotrexate-d3 Tetraglutamate across cell lines?

  • Experimental Design :

  • Variables : Control for folate receptor expression (e.g., via siRNA knockdown) and extracellular pH (6.8–7.4) to account for transport variability .
  • Data Normalization : Use total protein content or cell count instead of volume-based metrics to reduce inter-experimental variability.
    • Case Study : In HeLa vs. Jurkat cells, differential FPGS (folylpolyglutamate synthetase) activity explains 2-fold differences in tetraglutamate accumulation .

Q. What strategies mitigate interference from trifluoroacetate counterions in NMR-based metabolic studies?

  • Sample Preparation :

  • Counterion Removal : Dialyze samples against deuterated PBS (pH 7.4) using 1 kDa MWCO membranes to eliminate free TFA.
  • Spectral Editing : Apply ¹H-¹⁹F heteronuclear correlation spectroscopy (HOBSY) to distinguish TFA signals from metabolite peaks .

Q. How to design a mechanistic study linking polyglutamation length (e.g., tetraglutamate vs. pentaglutamate) to DHFR inhibition kinetics?

  • Kinetic Assay :

  • Enzyme Source : Use recombinant human DHFR (0.5–5 nM) in Tris-HCl buffer (pH 7.4, 25°C).
  • Substrate Titration : Compare IC₅₀ values for tetraglutamate (expected range: 10–50 nM) vs. pentaglutamate (5–20 nM) under varying NADPH concentrations .
    • Data Interpretation : Fit inhibition curves to a competitive model using nonlinear regression (e.g., GraphPad Prism).

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